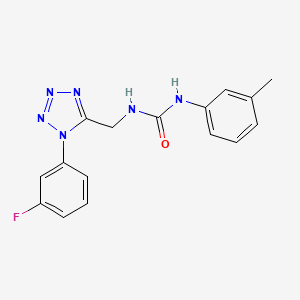

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as TAK-659 and is synthesized by a specific method that involves several steps.

Scientific Research Applications

Hydrogel Formation and Material Properties

1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in acidic environments, with the gel's physical properties tunable by varying the anion identity. This demonstrates the chemical's potential in creating materials with specific rheological and morphological characteristics for various applications, such as in biomedical engineering or as smart materials (Lloyd & Steed, 2011).

Catalyst Recycling in Homogeneous Reactions

A novel room-temperature ionic liquid, incorporating a similar urea structure, showcased efficient catalyst recycling through fluorous biphasic behavior. This highlights its utility in sustainable chemical processes, particularly in homogeneous catalysis where separation and recycling of the catalyst are critical (van den Broeke, Winter, Deelman, & van Koten, 2002).

Anticancer Activity

Unsymmetrical 1,3-disubstituted ureas have been studied for their enzyme inhibition and anticancer properties. Among them, compounds structurally related to the given chemical showed in vitro anticancer activity, indicating the potential of such derivatives in developing new therapeutic agents (Mustafa, Perveen, & Khan, 2014).

Chemical Interactions and Stability Studies

Research on the nature of urea-fluoride interaction, using derivatives such as 1,3-bis(4-nitrophenyl)urea, has provided insights into hydrogen bonding interactions and the stability of complexes. This is crucial for understanding the reactivity and potential applications of urea derivatives in chemical sensing or as building blocks in supramolecular chemistry (Boiocchi et al., 2004).

Development of Chemosensors

Urea derivatives have been explored for their potential in developing chemosensors, capable of distinguishing between neutral ureas and their salts. This paves the way for novel analytical tools in environmental monitoring, medical diagnostics, and chemical analysis (Engel, Dahan, Rozenshine-Kemelmakher, & Gozin, 2007).

properties

IUPAC Name |

1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-3-(3-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN6O/c1-11-4-2-6-13(8-11)19-16(24)18-10-15-20-21-22-23(15)14-7-3-5-12(17)9-14/h2-9H,10H2,1H3,(H2,18,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQHOPQRTHEHAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2682318.png)

![N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2682321.png)

![2-[[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2682322.png)

![2,5-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2682323.png)

![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2682325.png)

![5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2682328.png)

![[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] (2S)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2682332.png)

![[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2682337.png)